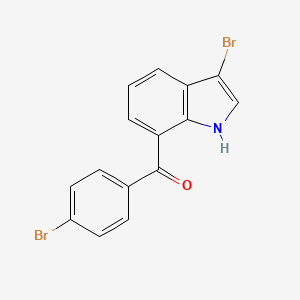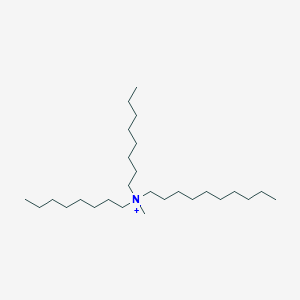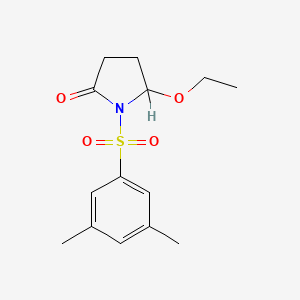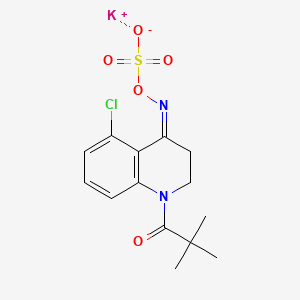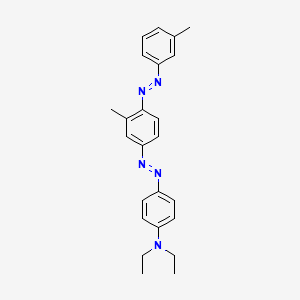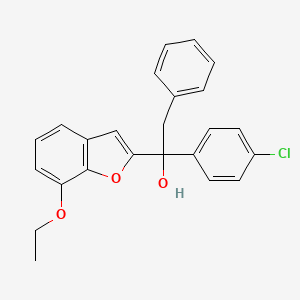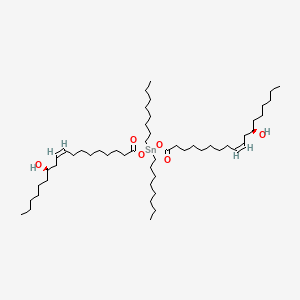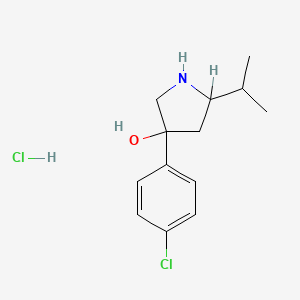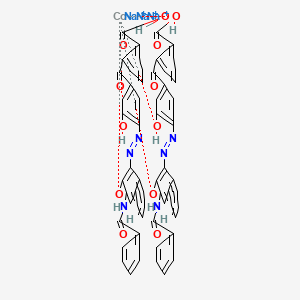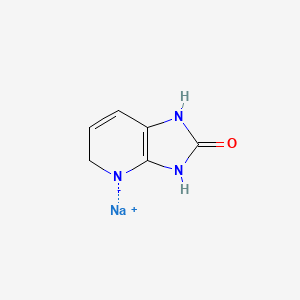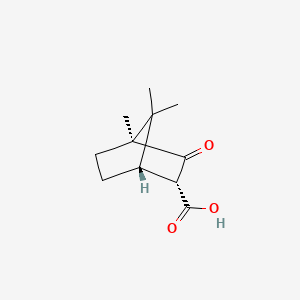
(-)-Camphocarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Camphocarboxylic acid: is a chiral carboxylic acid derived from camphor It is known for its unique structure, which includes a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate or chromic acid. This process converts the ketone group in camphor to a carboxylic acid group, yielding (-)-Camphocarboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of camphor-derived nitriles under acidic or basic conditions to produce this compound.
Industrial Production Methods: Industrial production typically follows the oxidation route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Camphocarboxylic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Asymmetric Synthesis: (-)-Camphocarboxylic acid is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: It serves as a substrate or inhibitor in enzyme studies, helping to understand enzyme mechanisms and functions.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the synthesis of chiral polymers, which have applications in materials science and engineering.
Wirkmechanismus
The mechanism by which (-)-Camphocarboxylic acid exerts its effects depends on its specific application. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Vergleich Mit ähnlichen Verbindungen
Camphor: The parent compound from which (-)-Camphocarboxylic acid is derived.
Camphorsulfonic acid: Another derivative of camphor with different functional groups.
Uniqueness:
Chirality: this compound’s chiral nature makes it particularly valuable in asymmetric synthesis.
Bicyclic Structure: Its unique bicyclic framework distinguishes it from other carboxylic acids and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
63976-55-6 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChI-Schlüssel |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


